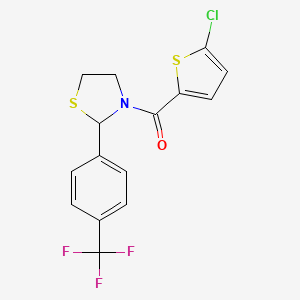

(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

描述

The compound "(5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone" features a thiazolidine ring linked via a methanone group to a 5-chlorothiophene moiety. The thiazolidine ring is substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. This structure combines heterocyclic diversity (thiophene and thiazolidine) with functional groups known for modulating physicochemical and biological properties. The chlorine atom on the thiophene ring may enhance electron-withdrawing effects, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, traits often leveraged in drug design .

属性

IUPAC Name |

(5-chlorothiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NOS2/c16-12-6-5-11(23-12)13(21)20-7-8-22-14(20)9-1-3-10(4-2-9)15(17,18)19/h1-6,14H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERNIVZIMOTCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorothiophene derivative.

Attachment of the Trifluoromethyl Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethyl benzene is acylated with the thiazolidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the thiophene and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its thiazolidine ring is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

作用机制

The mechanism of action of (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone in biological systems involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects.

相似化合物的比较

Core Heterocycles and Linkers

- Thiazolidine vs. Thiazolidinone: The compound from -(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone, replaces the thiazolidine ring with a thiazolidinone (containing a carbonyl group).

- Thiophene vs. Pyridine: The pyridine derivative in , (5-iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone, substitutes the thiophene with a pyridine ring. Pyridine’s aromatic nitrogen enhances basicity and π-stacking interactions, which may influence pharmacokinetic properties compared to the sulfur-containing thiophene .

Substituent Variations

- Trifluoromethylphenyl Group: Both the target compound and the pyridine derivative in feature a 4-(trifluoromethyl)phenyl group. This substituent is known to improve membrane permeability and resistance to oxidative metabolism, a common strategy in optimizing drug candidates .

- Chlorothiophene vs. Halogenated Aromatics : The 5-chlorothiophene in the target compound contrasts with the iodopyridine in and the 2,4-difluorophenyl group in ’s triazole derivative. Halogens influence electronic properties and steric bulk; chlorine’s moderate size and electronegativity balance lipophilicity and reactivity .

生物活性

The compound (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features:

- A thiophene ring substituted with a chlorine atom.

- A thiazolidin moiety linked to a trifluoromethyl-substituted phenyl group.

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Cyclization of appropriate precursors.

- Chlorination : Using reagents like thionyl chloride.

- Thiazolidin Formation : Nucleophilic substitution reactions with thiazolidine derivatives.

- Methanone Moiety Formation : Achieved through carbonylation reactions.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, particularly breast and colorectal cancers, demonstrating good cytotoxicity profiles. The mechanism involves apoptosis induction through caspase activation pathways, which are critical for programmed cell death.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | High cytotoxicity |

| HCT116 (Colorectal) | 6.5 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 15.0 | Low cytotoxicity |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Effective |

| Escherichia coli | 64 μg/mL | Moderate |

| Pseudomonas aeruginosa | 128 μg/mL | Less effective |

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor signaling pathways that are crucial for cell survival and growth.

- DNA Interaction : Potential interference with DNA replication processes has been suggested.

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the efficacy of the compound in vivo using xenograft models of breast cancer.

- Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

-

Antimicrobial Efficacy Study :

- The compound was tested in a clinical setting against resistant bacterial strains.

- It demonstrated effectiveness in reducing bacterial load in infected tissues, indicating its potential as an antimicrobial treatment.

常见问题

Q. What are the established synthetic routes for (5-Chlorothiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and a ketone precursor (e.g., 5-chlorothiophene-2-carboxaldehyde) in a solvent system of DMF and acetic acid, catalyzed by sodium acetate. Reflux for 2–4 hours followed by recrystallization from DMF-ethanol yields the product. Optimization of stoichiometry (e.g., 1:1:3 molar ratios) and solvent polarity is critical for purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural characterization employs:

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Methodological Answer: The -CF₃ group enhances electron-withdrawing effects, increasing metabolic stability and resistance to oxidative degradation. Computational studies (e.g., DFT) reveal its impact on lipophilicity (logP) and electrostatic potential, which can be validated experimentally via HPLC retention times and Hammett substituent constants .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

Methodological Answer: Use Design of Experiments (DOE) to assess variables:

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. null results)?

Methodological Answer:

- Standardize assays : Use CLSI guidelines for MIC testing against reference strains (e.g., S. aureus ATCC 25923).

- Control variables : Test solubility in DMSO/PBS, stability under assay conditions (pH, temperature).

- Dose-response curves : Compare EC₅₀ values across studies. For example, reports caspase-dependent apoptosis at 10–50 µM, which may conflict with assays using non-standardized cell lines .

Q. What computational strategies predict the compound’s drug-likeness and target interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina) to screen against targets like histone deacetylases or kinases.

- ADMET prediction (SwissADME) to assess permeability (Caco-2 model), CYP450 inhibition.

- DFT calculations (Gaussian 16) to map reactive sites (e.g., electrophilic sulfur in thiazolidinone) .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer: Conduct Structure-Activity Relationship (SAR) studies :

- Replace the 5-chlorothiophene with 5-bromo or unsubstituted thiophene.

- Modify the 4-(trifluoromethyl)phenyl group to 4-cyano or 4-methoxy analogs. Evaluate changes in cytotoxicity (MTT assay) and target binding (SPR spectroscopy) .

Q. What mechanistic studies elucidate the compound’s apoptotic activity in cancer cells?

Methodological Answer:

- Flow cytometry : Annexin V/PI staining to quantify apoptosis.

- Western blotting : Detect cleavage of PARP, caspase-3/9.

- RNA-seq : Identify dysregulated pathways (e.g., Bcl-2 family, p53). highlights caspase activation, which can be inhibited with Z-VAD-FMK to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。